2-Methoxyethyl 4-nitrophenyl carbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxyethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-6-7-16-10(12)17-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICULOXVGGBWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124661-64-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-nitrophenoxy)carbonyl]-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124661-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50620595 | |
| Record name | 2-Methoxyethyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426264-10-0 | |
| Record name | 2-Methoxyethyl 4-nitrophenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for 2 Methoxyethyl 4 Nitrophenyl Carbonate
Classical Phosgene-Based Synthesis of Nitrophenyl Carbonates
The traditional and highly efficient method for synthesizing carbonate esters involves the use of phosgene (B1210022) (COCl₂) or its safer solid surrogates, such as diphosgene and triphosgene (B27547). wikipedia.orgacs.orgsigmaaldrich.com Phosgene is a highly reactive electrophile, making it effective for creating the carbonate functional group under mild conditions. sigmaaldrich.com The general synthesis of a nitrophenyl carbonate, such as the closely related bis(4-nitrophenyl) carbonate, typically follows a two-step process involving a chloroformate intermediate. nbinno.com
The reaction begins with the phosgenation of a phenol (B47542). In the context of 4-nitrophenyl carbonates, 4-nitrophenol (B140041) is reacted with phosgene. This reaction is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.orgresearchgate.net This initial step yields a 4-nitrophenyl chloroformate intermediate. nbinno.comresearchgate.net
Step 1: Formation of 4-Nitrophenyl Chloroformate
The resulting 4-nitrophenyl chloroformate is a versatile reagent itself but can be further reacted with an alcohol to form an unsymmetrical carbonate or with another molecule of 4-nitrophenol to form the symmetrical bis(4-nitrophenyl) carbonate. nbinno.com To synthesize the target molecule, 2-Methoxyethyl 4-nitrophenyl carbonate, the intermediate would be reacted with 2-methoxyethanol (B45455).
Step 2: Formation of this compound
A common substitute for gaseous phosgene is triphosgene, or bis(trichloromethyl) carbonate (BTC), which is a solid and therefore easier to handle, though it remains highly toxic. acs.orgresearchgate.net The synthesis of bis(p-nitrophenyl)carbonate using triphosgene has been demonstrated in both biphasic (benzene-aqueous NaOH) and organic solvent (methylene chloride with triethylamine) systems, achieving high yields of up to 97%. researchgate.net Industrial processes have also been developed using triphosgene with p-nitrophenol in the presence of triethylamine as a catalyst and sodium hydroxide (B78521) to drive the reaction. google.compatsnap.com
Table 1: Key Reagents in Classical Phosgene-Based Synthesis
| Reagent | Formula | Role | Reference |
|---|---|---|---|
| Phosgene | COCl₂ | Carbonylating agent | wikipedia.orgsigmaaldrich.com |
| Triphosgene (BTC) | C₃Cl₆O₃ | Safer phosgene substitute | acs.orgresearchgate.net |
| 4-Nitrophenol | C₆H₅NO₃ | Phenolic precursor | nbinno.comresearchgate.net |
| 2-Methoxyethanol | C₃H₈O₂ | Alcoholic precursor | echemi.com |
| Triethylamine | C₆H₁₅N | Base/Catalyst | researchgate.netgoogle.com |
Alternative and Green Synthetic Approaches for Carbonate Linkages
Concerns over the extreme toxicity of phosgene and its derivatives have driven the development of safer and more environmentally friendly "green" methods for synthesizing carbonate linkages. rsc.orgresearchgate.net These approaches avoid hazardous reagents and often utilize renewable feedstocks or catalytic systems. nih.gov
Transesterification: A prominent phosgene-free route is transesterification, where a carbonate ester is formed by exchanging the alcohol or phenol group of an existing carbonate. wikipedia.org Dialkyl carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), are frequently used as green carbonylating agents. frontiersin.orgresearchgate.net The reaction involves heating the alcohol (2-methoxyethanol) and the phenol (4-nitrophenol) with a source carbonate like diphenyl carbonate or DMC, often in the presence of a catalyst. wikipedia.orgnih.govnih.gov The equilibrium can be driven by removing a more volatile alcohol byproduct. wikipedia.org Basic catalysts are effective in promoting this reaction. nih.govmdpi.com This method is considered a promising route as it often involves mild reaction conditions and avoids corrosive byproducts. nih.gov
Enzymatic Synthesis: Biocatalysis offers a highly sustainable alternative for carbonate synthesis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of carbonate linkages under ambient conditions. nih.govacs.org This approach eliminates the need for hazardous chemicals and significant energy input. nih.gov Enzymatic routes have been successfully used to synthesize various carbonates, including glycerol (B35011) carbonate and diphenyl carbonate, through the alcoholysis of dimethyl carbonate. nih.govacs.org
Direct Synthesis from CO₂: The use of carbon dioxide (CO₂) as a renewable and non-toxic C1 feedstock is a key goal in green chemistry. rsc.orgnih.gov The direct coupling of CO₂ with alcohols to form carbonates is thermodynamically challenging but can be achieved using catalysts and dehydrating agents to remove the water byproduct. rsc.orgresearchgate.net More commonly, CO₂ is reacted with highly reactive substrates like epoxides to form cyclic carbonates, which can then be used as intermediates. wikipedia.orgnih.govspecificpolymers.com While challenging for linear carbonates, this approach represents a significant step toward sustainable chemical production. rsc.org
Table 2: Comparison of Green Synthetic Approaches for Carbonates
| Method | Key Reagents/Catalysts | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Transesterification | Dimethyl Carbonate (DMC), Basic Catalysts | Phosgene-free, mild conditions, high purity products | Equilibrium-limited | wikipedia.orgnih.govmdpi.com |
| Enzymatic Synthesis | Lipases (e.g., CALB) | Environmentally benign, ambient conditions, high selectivity | Slower reaction rates, enzyme cost/stability | nih.govacs.orgresearchgate.net |
| CO₂ Utilization | CO₂, Epoxides, Dehydrating Agents | Uses renewable feedstock, non-toxic C1 source | Thermodynamically challenging, may require high pressure/temp | rsc.orgresearchgate.netnih.gov |
Preparation of the 2-Methoxyethanol Moiety for Carbonate Formation
2-Methoxyethanol, also known as ethylene (B1197577) glycol monomethyl ether (EGME), is a key precursor for the synthesis of the target carbonate. echemi.comwikipedia.org It is a glycol ether that can be synthesized through several industrial and laboratory methods.
The most common industrial method is the reaction of ethylene oxide with methanol (B129727). nih.govatamanchemicals.com This reaction involves the nucleophilic attack of methanol on the epoxide ring, which opens to form the hydroxyether. This process is typically performed at high temperature and pressure. atamanchemicals.com
Reaction of Ethylene Oxide with Methanol:
Other synthetic routes include:
Williamson Ether Synthesis: This classic method involves reacting an ethylene glycol salt with a methylating agent or ethylene chlorohydrin with sodium methoxide. nih.govgoogle.com
Hydrogenation of Dimethyl Oxalate (B1200264): A more recent method involves the catalytic hydrogenation of dimethyl oxalate over copper-based zirconia catalysts, which can produce 2-methoxyethanol with high selectivity. rsc.org
From Formaldehyde and Syngas: Ethylene glycol ethers can also be prepared from formaldehyde, carbon monoxide (CO), and hydrogen (H₂) using cobalt and rhodium catalysts. google.com
The choice of method depends on factors such as scale, cost, and available starting materials. For laboratory preparations, the reaction of ethylene oxide with methanol is often the most direct approach. echemi.comnih.gov
Synthesis of Related 4-Nitrophenyl Carbonate Analogues
The chemistry of this compound is closely related to a class of activated carbonates derived from 4-nitrophenol. These analogues are valuable reagents in organic synthesis, particularly for creating carbamates and other carbonates.
Bis(4-nitrophenyl) carbonate (BNPC): This is the most prominent analogue, synthesized by reacting two equivalents of 4-nitrophenol with one equivalent of phosgene or triphosgene. nbinno.comresearchgate.netpatsnap.com BNPC is a stable, crystalline solid that serves as a convenient phosgene substitute for carbonylation reactions. nbinno.compatsnap.com It is widely used in peptide synthesis and as a cross-linking agent. nbinno.com Its synthesis can also be achieved via the nitration of diphenyl carbonate. chemicalbook.com
4-Nitrophenyl Chloroformate: As mentioned in section 2.1, this compound is a key intermediate in the phosgene-based synthesis of 4-nitrophenyl carbonates. nbinno.com It is a versatile coupling reagent used to activate hydroxyl groups and synthesize carbamates and other carbonates. researchgate.net For instance, it reacts readily with anilines to form carbamate (B1207046) derivatives. researchgate.net
Other Nitrophenyl Carbonates: Isomeric analogues, such as bis(o-nitrophenyl) carbonate and bis(m-nitrophenyl) carbonate, have also been synthesized using similar phosgene-based methods. researchgate.net The ortho-isomer, in particular, has been used as a mild reagent for the synthesis of ureas and bis-ureas, further demonstrating the utility of nitrophenyl carbonates as phosgene alternatives. mdpi.com The reactivity of these analogues can be influenced by the position of the nitro group on the phenyl ring.
Mechanistic Investigations of Carbonyl Reactivity in 2 Methoxyethyl 4 Nitrophenyl Carbonate Systems
Nucleophilic Acyl Substitution Mechanisms
The reaction of 2-methoxyethyl 4-nitrophenyl carbonate with amines (aminolysis) is a form of nucleophilic acyl substitution. The general outcome is the formation of a carbamate (B1207046) and the release of the 4-nitrophenoxide ion, which can be conveniently monitored spectrophotometrically. nih.gov The mechanism of this transformation is strongly dependent on the properties of the reacting amine and the reaction conditions.
Kinetic investigations of the aminolysis of activated carbonates are typically conducted under pseudo-first-order conditions, with the amine concentration in large excess over the carbonate substrate. nih.govnih.gov Under these conditions, the observed pseudo-first-order rate constant (k_obsd) is determined. Plots of k_obsd versus the free amine concentration at a constant pH are generally linear, allowing for the calculation of the second-order rate constant (k_N), which represents the nucleophilic reactivity of the amine. nih.govnih.gov
Kinetic data for the aminolysis of closely related activated carbonates, such as methyl 4-nitrophenyl carbonate (MNPC), provide insight into the expected reactivity of the 2-methoxyethyl analogue. The electronic influence of the 2-methoxyethyl group is similar to that of a methyl group, making MNPC a suitable model for examining these kinetic principles.
| Amine Nucleophile | pKa | k_N (M-1s-1) for MNPCa |
|---|---|---|
| Piperazinium ion | 5.97 | 0.0051 |
| Morpholine | 8.65 | 2.82 |
| Piperazine | 9.73 | 22.4 |
| Piperidine | 11.02 | 214 |
aData for the reaction with methyl 4-nitrophenyl carbonate (MNPC) in aqueous solution at 25.0°C. nih.gov These values serve as a proxy for the reactivity of this compound.
The aminolysis of carbonate esters can proceed through two primary mechanisms: a concerted pathway or a stepwise pathway. researchgate.net
Concerted Mechanism: In this pathway, the nucleophilic attack by the amine and the departure of the leaving group (4-nitrophenoxide) occur in a single, continuous step. Bond formation and bond cleavage are synchronous, proceeding through a single transition state.
Stepwise Mechanism: This pathway involves the formation of a discrete, zwitterionic tetrahedral intermediate (T+/-). The reaction is composed of at least two steps:
Nucleophilic attack by the amine to form the tetrahedral intermediate (rate constant k_1).
Collapse of the intermediate to expel the leaving group and form the products (rate constant k_2). The intermediate can also revert to the reactants by expelling the amine (rate constant k_-1). nih.govnih.gov
For the aminolysis of activated carbonates like this compound, the stepwise mechanism is generally favored and supported by substantial kinetic evidence. nih.govnih.govresearchgate.net The key evidence often comes from non-linear Brønsted-type plots (discussed in 3.1.3). Such plots, which exhibit a downward curvature, indicate a change in the rate-determining step (RDS) of the reaction. nih.govresearchgate.net For highly basic amines, the formation of the tetrahedral intermediate (k_1) is fast, and its subsequent breakdown to products (k_2) becomes the slow, rate-determining step. Conversely, for less basic amines, the initial nucleophilic attack (k_1) is the slower, rate-determining step. nih.govnih.gov
The reactivity of the amine nucleophile is strongly correlated with its basicity (pKa) and its steric profile.
Basicity: The relationship between the nucleophilicity of a series of related amines and their basicity is often visualized using a Brønsted-type plot, which correlates the logarithm of the second-order rate constant (log k_N) with the pKa of the conjugate acid of the amine. nih.gov
The slope of this plot, known as the Brønsted coefficient (β_nuc), provides insight into the degree of bond formation in the transition state of the rate-determining step. researchgate.net
A low β_nuc value (e.g., 0.2-0.3) suggests that the transition state resembles the reactants, with minimal bond formation between the nucleophile and the carbonyl carbon. This is characteristic of reactions where the formation of the tetrahedral intermediate (k_1) is rate-limiting. nih.govnih.gov
A high β_nuc value (e.g., 0.8-1.0) indicates a transition state that is product-like, with significant bond formation. This is observed when the breakdown of the intermediate (k_2) is rate-limiting. nih.govnih.gov
The biphasic Brønsted plots observed for the aminolysis of analogous carbonates provide strong evidence for the stepwise mechanism, with the plot curving around a central pKa value (pK_a^0). nih.govnih.gov
Steric Hindrance: While basicity is a primary driver of nucleophilicity, steric hindrance can significantly modulate reactivity. nih.govmasterorganicchemistry.com Bulky amines may react more slowly than less hindered amines of similar or even lower basicity because the steric bulk impedes access to the electrophilic carbonyl carbon. masterorganicchemistry.com However, in some cases, secondary alicyclic amines have been shown to be more reactive than isobasic primary amines. researchgate.net This enhanced reactivity can be attributed to electronic factors and the structural rigidity of the cyclic amines, which can outweigh moderate steric effects. researchgate.net
Hydrolytic Stability and Reaction Kinetics
The reaction of this compound with water, or solvolysis, leads to its hydrolysis. The stability of the carbonate is highly dependent on the pH of the medium and the solvent composition.
The hydrolysis of esters typically exhibits a U-shaped or V-shaped pH-rate profile, indicating three distinct mechanistic regimes. researchgate.netchemrxiv.org
Acid-Catalyzed Hydrolysis (low pH): At low pH, the reaction rate is proportional to the concentration of hydronium ions (H_3O^+). The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates attack by a water molecule.
pH-Independent Hydrolysis (neutral pH): In the neutral region (typically pH 4-8), the rate is independent of pH. This corresponds to the spontaneous reaction with water acting as the nucleophile (neutral hydrolysis). For activated esters, this pathway is often observable. researchgate.net
Base-Catalyzed Hydrolysis (high pH): At high pH, the rate is proportional to the concentration of hydroxide (B78521) ions (OH^-). The hydroxide ion is a much stronger nucleophile than water, and its direct attack on the carbonyl carbon is the dominant pathway.
The rate of hydrolysis can be significantly altered by the addition of organic cosolvents, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), to the aqueous medium. cdnsciencepub.com The effect of the solvent mixture on the reaction rate is complex and does not always follow a simple linear trend with the mole fraction of the cosolvent. researchgate.net
Several factors contribute to these kinetic solvent effects:
Solvent Polarity: Changes in the bulk polarity of the medium can affect the stability of the charged transition state relative to the neutral ground state.
Solvation: Specific solvation of the reactants and the transition state through hydrogen bonding plays a crucial role. For instance, in water-acetonitrile mixtures, the preferential solvation of the reactants or the transition state by water can lead to a complex, non-linear dependence of the rate constant on the solvent composition. researchgate.net
Water Activity: The activity of water as a nucleophile is altered by the presence of an organic cosolvent.
Studies on similar activated esters, like 4-nitrophenyl chloroformate, in water-acetonitrile mixtures have shown a complex dependence of the hydrolysis rate on water concentration, highlighting the intricate interplay of these solvent properties. researchgate.net
| Solvent System (% Acetonitrile in Water) | Effect on Hydrolysis Rateb |
|---|---|
| 10% | Rate may initially decrease due to destabilization of the transition state. |
| 50% | Complex behavior, rate depends on specific solvation effects. |
| 90% | Rate is typically very low due to the low concentration of the water nucleophile. |
bGeneral trends observed for the hydrolysis of activated esters in aqueous organic mixtures. researchgate.net The specific rates for this compound would require experimental determination.
Role of Electronic Properties of the 4-Nitrophenyl Group
The reactivity of the carbonyl group in this compound is significantly influenced by the electronic properties of the 4-nitrophenyl group. This substituent plays a crucial role in activating the carbonate for nucleophilic attack primarily through its strong electron-withdrawing nature, which makes the 4-nitrophenoxide an excellent leaving group.
The key to the enhanced reactivity lies in the nitro group (-NO₂) positioned para to the phenolic oxygen. This group exerts a powerful negative inductive (-I) and negative resonance (-M) effect. These electron-withdrawing effects pull electron density away from the phenyl ring and, consequently, from the phenoxy oxygen atom. This polarization increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack by nucleophiles.
The effect of substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the specific substituent, and ρ (rho) is the reaction constant that depends on the type of reaction. For the 4-nitro substituent, the σ value is significantly positive, indicating its strong electron-withdrawing capability. In reactions where a negative charge develops in the transition state, such as the departure of a leaving group in nucleophilic acyl substitution, the reaction constant ρ is positive. A large positive ρ value signifies that the reaction is highly sensitive to the electronic effects of the substituents. Studies on the hydrolysis of substituted phenyl esters consistently show a large positive ρ value, confirming that electron-withdrawing groups like the 4-nitro group dramatically accelerate the reaction rate. diva-portal.orgrutgers.edu
The table below lists the Hammett σ constants for various substituents, illustrating the strong electron-withdrawing nature of the nitro group compared to others.
| Substituent (para-position) | Hammett Substituent Constant (σp) | Electronic Effect |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.66 | Strongly Electron-Withdrawing |
| -Cl | 0.23 | Weakly Electron-Withdrawing |
| -H | 0.00 | Neutral (Reference) |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -OCH₃ | -0.27 | Moderately Electron-Donating |
This table presents generally accepted Hammett constant values to illustrate the relative electronic effects of different substituents.
Therefore, the presence of the 4-nitrophenyl group is a deliberate structural choice to render the this compound sufficiently reactive for its intended applications, such as in nucleophilic substitution reactions where the 2-methoxyethoxycarbonyl moiety is transferred to a nucleophile. rsc.orgrsc.orgbeilstein-journals.org
Computational Chemistry and Quantum Mechanical Analysis of Reaction Coordinates
Computational chemistry and quantum mechanical (QM) methods provide powerful tools for elucidating the detailed reaction mechanisms of carbonyl compounds, including this compound. These analyses allow for the mapping of the potential energy surface along the reaction coordinate, providing insights into the structure of transition states, intermediates, and the associated activation energies.
For the nucleophilic substitution reaction of a 4-nitrophenyl carbonate, the generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. nih.gov Computational models, particularly those using Density Functional Theory (DFT), are well-suited to investigate this pathway. rsc.org DFT calculations can be used to optimize the geometries of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products.
The reaction coordinate for a nucleophilic attack (e.g., by an amine or hydroxide) on this compound would typically be defined by the change in distance between the nucleophilic atom and the carbonyl carbon, as well as the bond breaking between the carbonyl carbon and the 4-nitrophenoxy oxygen.
Key features of the computed reaction coordinate include:
First Transition State (TS1): This corresponds to the nucleophilic attack on the carbonyl carbon. QM calculations can determine its geometry, which would show the nucleophile partially bonded to the carbonyl carbon, and the C=O bond elongated. The activation energy (ΔG‡) to reach TS1 from the reactants can be calculated, providing a theoretical measure of the reaction rate.
Tetrahedral Intermediate (TI): Following TS1, the system settles into a potential energy well corresponding to the tetrahedral intermediate. In this species, the former carbonyl carbon is sp³-hybridized. The stability of this intermediate can be assessed, which is influenced by the electronic nature of all substituents.
Second Transition State (TS2): This state represents the collapse of the tetrahedral intermediate, leading to the expulsion of the 4-nitrophenoxide leaving group. The calculations would model the reformation of the carbonyl double bond and the simultaneous cleavage of the C-O bond to the leaving group. The energy barrier for this step is significantly lowered by the ability of the 4-nitrophenyl group to stabilize the developing negative charge.
Products: The final state of the system after the leaving group has departed.
Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods can also be employed, particularly for reactions in solution or enzymatic environments. diva-portal.org In this approach, the reacting species (the carbonate and the nucleophile) are treated with a high level of QM theory, while the surrounding solvent molecules or enzyme active site residues are treated with a more computationally efficient molecular mechanics (MM) force field. This allows for the inclusion of environmental effects, such as hydrogen bonding and solvent polarity, on the reaction coordinates and energy profile.
The table below summarizes the typical insights gained from computational analysis of nucleophilic acyl substitution on activated carbonates.
| Computational Method | Analyzed Feature | Typical Findings for 4-Nitrophenyl Carbonate Systems |
| Density Functional Theory (DFT) | Reaction Pathway & Energetics | Confirms a stepwise addition-elimination mechanism. Calculates activation barriers for the formation and breakdown of the tetrahedral intermediate. |
| DFT | Transition State (TS) Geometry | Provides detailed 3D structures of TS1 and TS2, showing bond lengths and angles during bond formation/cleavage. |
| DFT | Intermediate Stability | Quantifies the stability of the tetrahedral intermediate relative to reactants and products. |
| QM/MM | Solvent Effects | Models the influence of explicit solvent molecules, showing stabilization of charged species (like the leaving group) through solvation. |
These computational studies consistently support the role of the 4-nitrophenyl group in lowering the activation barriers along the reaction coordinate, thereby enhancing the carbonyl reactivity of the carbonate.
Applications of 2 Methoxyethyl 4 Nitrophenyl Carbonate in Advanced Organic Synthesis
As a Reagent for Introducing Carbamate (B1207046) Functionalities
The primary application of 2-Methoxyethyl 4-nitrophenyl carbonate is in the formation of carbamates. Carbamates are key functional groups in a wide range of organic compounds, including pharmaceuticals and agrochemicals. The reaction involves the treatment of a primary or secondary amine with this compound. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbonate. This addition is followed by the elimination of the 4-nitrophenoxide anion, a highly stable leaving group, resulting in the formation of the corresponding 2-methoxyethyl carbamate.
This transformation is efficient and proceeds under mild conditions, often at room temperature in the presence of a non-nucleophilic base to scavenge the proton generated. The general reaction is depicted below:
R₂NH + MeO(CH₂)₂OCO-p-NO₂Ph → MeO(CH₂)₂OC(O)NR₂ + HO-p-NO₂Ph
The utility of this reagent is highlighted in its ability to react with a diverse range of amine substrates, from simple alkylamines to more complex structures found in natural product synthesis.
Implementation as a Protecting Group for Amines and Alcohols
The 2-methoxyethoxycarbonyl (Moc) group, introduced by this compound, serves as an effective protecting group for amines and, to a lesser extent, alcohols. Protecting groups are essential in multi-step synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted side reactions. emerginginvestigators.orgorganic-chemistry.org
The Moc group offers strategic advantages in selective protection schemes. Carbamates, in general, render amines non-nucleophilic and non-basic, allowing for subsequent reactions to be performed on other parts of the molecule. organic-chemistry.org The Moc group is particularly valuable because its stability profile is different from other common amine protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
The Moc group, introduced via this compound, is stable under acidic conditions that would typically cleave a Boc group, and it is also stable to the hydrogenolysis conditions used to remove a Cbz group. masterorganicchemistry.commasterorganicchemistry.com This makes it an "orthogonal" protecting group, meaning it can be selectively removed without affecting these other groups, which is a critical consideration in complex synthetic routes. organic-chemistry.orgmasterorganicchemistry.com For instance, a molecule containing both a Boc-protected amine and a Moc-protected amine can have the Boc group removed with acid while the Moc group remains intact, allowing for selective functionalization of the newly freed amine.
| Protecting Group | Reagent for Introduction | Cleavage Conditions | Orthogonal To |
| Moc | This compound | Strong Base (e.g., pH > 12) | Boc (Acid-labile), Cbz (Hydrogenolysis) |
| Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Moc (Base-labile), Cbz (Hydrogenolysis) |
| Cbz | Benzyl chloroformate | Catalytic Hydrogenation | Moc (Base-labile), Boc (Acid-labile) |
The removal of the Moc protecting group is typically achieved under basic conditions. emerginginvestigators.orgemerginginvestigators.org The carbamate is stable in neutral and acidic media but is cleaved by strong bases. emerginginvestigators.orgemerginginvestigators.org Hydrolysis is effective in aqueous solutions with pH values of 12 or higher. emerginginvestigators.orgemerginginvestigators.org
The mechanism of deprotection involves a base-catalyzed hydrolysis. A hydroxide (B78521) ion attacks the carbonyl carbon of the carbamate, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the carbon-oxygen bond and the release of the free amine, carbon dioxide (after decarboxylation of the unstable carbamic acid), and 2-methoxyethanol (B45455). The deprotection process involving 4-nitrophenyl carbamates can often be monitored visually or by UV-Vis spectroscopy, as the cleavage releases the intensely yellow 4-nitrophenolate (B89219) anion. emerginginvestigators.org
Alternative, non-hydrolytic methods have also been developed for carbamate cleavage. For example, nucleophilic reagents like 2-mercaptoethanol in the presence of a base such as potassium phosphate can effectively deprotect various carbamates under milder, anhydrous conditions, which can be advantageous for substrates sensitive to aqueous base. chemistryviews.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
Precursor for the Formation of Activated Esters and Ureas
Beyond carbamate formation, this compound can serve as a precursor for other important functional groups. Its reaction with a nucleophile initially forms a 2-methoxyethyl carbamate or carbonate, which can then be a reactive intermediate for subsequent transformations.
Activated carbonates, such as bis(p-nitrophenyl) carbonate, are known to react sequentially with different nucleophiles. nih.govnih.gov Following this logic, this compound can react with a primary amine (R-NH₂) to form an intermediate N-(2-methoxyethoxycarbonyl)-amine. This intermediate can then react with a second, different amine (R'-NH₂) to yield an unsymmetrical urea (B33335), with the 2-methoxyethoxy group being displaced. This stepwise approach allows for the controlled synthesis of unsymmetrical ureas, which can be challenging to prepare by other methods. nih.govnih.gov
Similarly, while less common, the carbonate can be used to form activated esters. Bis(4-nitrophenyl) carbonate is known to be an effective reagent for esterification. nbinno.com It reacts first with an alcohol to form a reactive intermediate which then combines with a carboxylic acid to yield the final ester. nbinno.com this compound could potentially be used in a similar capacity, transferring the 2-methoxyethoxycarbonyl group to a carboxylic acid, although this is not its primary application.
Synthesis of Structurally Complex Molecules
The methodologies described above make this compound a valuable tool in the assembly of complex molecules, particularly in the field of medicinal chemistry.
The controlled introduction and removal of the Moc protecting group are instrumental in the synthesis of pharmaceutical scaffolds. For example, in the synthesis of rivastigmine, a drug used for Alzheimer's disease, a key step involves the formation of a carbamate on a phenolic hydroxyl group. The synthesis utilizes bis(p-nitrophenyl)carbonate to activate the phenol (B47542), which then reacts with an amine to form the final carbamate product. google.com This highlights the general strategy of using activated p-nitrophenyl carbonates in the construction of pharmaceutically active compounds.
Building Blocks for Agrochemicals and Fine Chemicals
This compound is a specialized chemical compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and fine chemicals. Its utility stems from the presence of two key functional groups: the reactive 4-nitrophenyl carbonate and the 2-methoxyethyl moiety. The 4-nitrophenyl group acts as an excellent leaving group, activating the carbonate for nucleophilic attack. This allows for the efficient transfer of the 2-methoxyethyl carbonate portion to other molecules, a critical step in the construction of more complex chemical structures.
The incorporation of the 2-methoxyethyl group can be particularly advantageous in the development of new agrochemicals. For instance, 2-methoxyethanol, a related compound, is utilized as an intermediate in the formulation of pesticides nbinno.com. Furthermore, the N-(l'-methyl-2'-methoxyethyl) moiety is a key component of a patented herbicidal compound, highlighting the relevance of the 2-methoxyethyl group in creating biologically active molecules for agricultural use. The presence of this group can influence the solubility, uptake, and metabolic stability of the final product, potentially enhancing its efficacy as a pesticide or herbicide.
In the realm of fine chemicals, the application of this compound is analogous to that of other activated carbonates, which are widely used in organic synthesis. The reactivity of the 4-nitrophenyl carbonate group facilitates the formation of carbamates, a class of compounds with broad applications. Carbamates are not only prevalent in agrochemicals but also in pharmaceuticals and other specialty chemicals. The synthesis of carbamates from activated carbonates is a well-established and versatile method nih.gov.
The general reaction involves the treatment of this compound with a primary or secondary amine, leading to the formation of a 2-methoxyethyl N-substituted carbamate and 4-nitrophenol (B140041) as a byproduct. This reaction is typically efficient and proceeds under mild conditions.
Table 1: Representative Synthesis of Carbamates using this compound
| Amine Reactant | Product | Potential Application Area |
| Alkyl Amine | 2-Methoxyethyl N-alkylcarbamate | Agrochemical Intermediate |
| Aryl Amine | 2-Methoxyethyl N-arylcarbamate | Fine Chemical Synthesis |
| Heterocyclic Amine | 2-Methoxyethyl N-heterocyclylcarbamate | Pharmaceutical Building Block |
The versatility of this chemistry allows for the creation of a diverse library of carbamates by varying the amine component. This is particularly useful in the drug discovery and agrochemical development processes, where the synthesis of numerous analogs is often required to optimize biological activity.
Detailed research into the applications of similar activated carbonates has demonstrated their utility in a variety of synthetic transformations. For instance, unsymmetrical aryl carbonates are effective reagents for the preparation of hindered arylcarbamates nih.gov. This suggests that this compound could be a valuable tool for the synthesis of sterically demanding carbamates, which might be difficult to access through other synthetic routes.
The potential applications of this compound as a building block are summarized in the table below.
Table 2: Potential Applications in Advanced Organic Synthesis
| Application | Description | Example Product Class |
| Agrochemical Synthesis | Introduction of the 2-methoxyethyl carbamate functionality to create novel pesticides and herbicides. | Carbamate Pesticides |
| Fine Chemical Synthesis | A versatile reagent for the synthesis of a wide range of carbamates and other derivatives for various industrial uses. | Specialty Carbamates |
| Pharmaceutical Intermediates | Used in the synthesis of complex molecules that may serve as intermediates for active pharmaceutical ingredients. | Bioactive Carbamates |
Role of 2 Methoxyethyl 4 Nitrophenyl Carbonate in Polymer Chemistry and Materials Science
Monomer Activation for Polymerization Processes
In polymer synthesis, the activation of monomers is a critical step to control polymerization kinetics and introduce specific functionalities into the final polymer structure. While 2-Methoxyethyl 4-nitrophenyl carbonate is primarily a modifying agent, the principle of its reactivity is analogous to that of activated monomers used in various polymerization techniques. For instance, methacrylate (B99206) monomers containing a p-nitrophenyl carbonate group are designed to react with primary amines to form urethane (B1682113) linkages. tcichemicals.com This strategy is advantageous for incorporating functional groups that might not be compatible with standard polymerization conditions. tcichemicals.com
The 4-nitrophenyl carbonate group acts as a reactive handle. sigmaaldrich.com A monomer can be synthesized with this active ester, which can then be polymerized. The resulting polymer possesses pendant activated carbonate groups along its backbone. These groups can then be reacted in a post-polymerization modification step with various amine-containing molecules to introduce desired functionalities. This approach provides a versatile platform for creating a library of functional polymers from a single parent polymer. This method is particularly useful in controlled radical polymerization techniques like ATRP or RAFT, which have been used to develop therapeutic nanoparticles. tcichemicals.com
Table 1: Research Findings on Monomer Activation using Activated Carbonates
| Feature | Description | Research Application Example | Citation |
|---|---|---|---|
| Activating Group | 4-nitrophenyl carbonate | Acts as a highly reactive site for nucleophilic attack, primarily by amine groups. | sigmaaldrich.com |
| Reaction Type | Nucleophilic Acyl Substitution | The carbonate reacts with primary amines (-NH2) to form stable urethane linkages. | tcichemicals.com |
| Monomer Type | Methacrylate Monomers | Monomers like 2-(p-Nitrophenoxycarbonyloxy)ethyl methacrylate can be polymerized first. | tcichemicals.com |
| Polymerization Method | ATRP or RAFT | Allows for the synthesis of well-defined block copolymers with activated groups. | tcichemicals.com |
| Post-Polymerization Modification | Functional moieties are introduced after polymerization by reacting the polymer's active sites. | Incorporation of anti-tumor drugs (e.g., doxorubicin) into nanoparticles. | tcichemicals.com |
Synthesis of Polymeric Materials with Tailored Properties
The synthesis of advanced polymeric materials with precisely defined properties is a major goal in materials science. nih.gov The ability to control the molecular architecture is crucial, as it significantly influences the material's final characteristics. nih.gov The use of reagents like this compound allows for the covalent attachment of the 2-methoxyethyl moiety, which can alter properties such as solubility, thermal behavior, and biocompatibility.
For example, thermosensitive polymers, which exhibit a sharp change in properties in response to temperature, are of great interest. Copolymers based on oligo(ethylene glycol) methacrylates are a prominent class of such materials. rsc.org The introduction of short ethylene (B1197577) glycol chains, such as the methoxyethyl group, into a polymer backbone can impart thermosensitive properties, specifically a lower critical solution temperature (LCST). By controlling the incorporation of such groups, polymers can be designed to be soluble in water at low temperatures and become insoluble as the temperature is raised. This "smart" behavior is highly desirable for applications in drug delivery and tissue engineering. The reactivity of this compound with amine-functionalized polymers provides a direct route to synthesize such tailored materials.
Table 2: Examples of Tailoring Polymer Properties
| Property to Tailor | Modifying Principle | Resulting Material Characteristic | Potential Application |
|---|---|---|---|
| Solubility/Hydrophilicity | Introduce hydrophilic methoxyethyl groups onto a hydrophobic polymer backbone. | Increased water solubility; amphiphilic block copolymers for micelle formation. | Drug delivery systems, surfactants. |
| Thermal Response (LCST) | Grafting poly(2-methoxyethyl acrylate) chains onto a polymer. | Sharp, tunable thermal transitions in aqueous solutions. | Smart hydrogels, cell culture substrates. |
| Biocompatibility | Covalently attach short PEG-like chains to a material's surface. | Reduced protein adsorption and non-specific cell adhesion. | Medical implants, biosensors. |
| Mechanical Properties | Modify polymer chain interactions by introducing flexible side chains. | Altered glass transition temperature (Tg), elasticity, and tensile strength. | Elastomers, specialty plastics. |
Application as a Coupling Agent in Polymer Modification
The 4-nitrophenyl carbonate end of the molecule is highly reactive toward nucleophiles like amines, forming a stable covalent bond. jenkemusa.com The 2-methoxyethyl end, being a short, flexible, and hydrophilic chain, can interact favorably with certain polymer matrices through secondary interactions like hydrogen bonding or van der Waals forces. In a polymer blend or composite, if one phase has available amine groups, this compound can be used to covalently modify that phase. The now-attached methoxyethyl groups can then improve the compatibility and adhesion with the second phase of the material, effectively "coupling" them and preventing phase separation. This strategy is crucial for creating homogenous and robust polymer blends and composites.
Derivatization of Poly(ethylene glycol) (PEG) Systems
One of the most significant applications of nitrophenyl carbonate chemistry in materials science is the derivatization of poly(ethylene glycol) (PEG), a process often referred to as PEGylation. Methoxy-terminated PEG (mPEG) is frequently activated with a 4-nitrophenyl carbonate group to create mPEG-NPC. jenkemusa.comnanocs.net This activated PEG is a highly efficient amine-reactive reagent used to modify proteins, peptides, nanoparticles, and other surfaces containing primary amine groups. nanocs.net
The reaction between mPEG-NPC and an amine proceeds under mild conditions (typically pH 7–10) to form a stable urethane linkage. nanocs.net A key advantage of this method is the release of the 4-nitrophenol (B140041) byproduct, which has a distinct yellow color and can be easily quantified by UV-Vis spectroscopy at around 405 nm. jenkemusa.comresearchgate.net This allows for real-time monitoring of the reaction progress and determination of the degree of modification.
This chemistry has been used to synthesize multi-arm PEG-NPC derivatives. For instance, a four-arm PEG-hydroxyl (PEG4OH) can be reacted with 4-nitrophenyl chloroformate to produce a four-arm PEG-nitrophenyl carbonate (PEG4NPC). researchgate.net This multi-arm activated PEG can then be used as a crosslinker with amine-containing molecules or polymers to form highly structured hydrogels. researchgate.net These hydrogels are being developed to simulate the extracellular matrix, with precise control over stiffness and degradability for applications in stem cell research and regenerative medicine. researchgate.net
Table 3: Interactive Data on Derivatization of PEG Systems
| Parameter | Details |
|---|---|
| Activating Reagent | 4-nitrophenyl chloroformate is used to convert terminal hydroxyl groups of PEG into 4-nitrophenyl carbonate groups. |
| Activated PEG Derivative | Methoxy PEG Nitrophenyl Carbonate (mPEG-NPC). jenkemusa.com |
| Target Functional Group | Primary amines (-NH2), such as the side chain of lysine (B10760008) in proteins or N-terminal residues. nanocs.netresearchgate.net |
| Reaction pH | Neutral to basic conditions (pH 7-10) are required to deprotonate the primary amine for nucleophilic attack. nanocs.net |
| Linkage Formed | A stable urethane (carbamate) bond. jenkemusa.com |
| Byproduct | 4-nitrophenol (p-nitrophenol), which is chromophoric and allows for reaction monitoring via UV spectroscopy. jenkemusa.com |
| Hydrolysis | The NPC-ester group can undergo hydrolysis in aqueous solutions, a competing reaction that increases with pH. nanocs.net |
| Applications | Protein and peptide modification (PEGylation), synthesis of PEG-peptide hydrogels, surface functionalization. nanocs.netresearchgate.net |
Bioconjugation and Bio Inspired Applications of 4 Nitrophenyl Carbonate Frameworks
Covalent Attachment of Biomolecules via Amine Reactivity
The primary application of 4-nitrophenyl carbonate frameworks in bioconjugation stems from their reactivity towards primary amines. The 4-nitrophenyl group is an excellent leaving group, making the carbonate's carbonyl carbon highly susceptible to nucleophilic attack. In the context of biomolecules, the most accessible nucleophiles are the primary amine groups found on the side chains of lysine (B10760008) residues and at the N-terminus of proteins. broadpharm.com
The reaction mechanism involves the amine group attacking the electrophilic carbonyl carbon of the carbonate. This leads to the formation of a stable carbamate (B1207046) (urethane) bond, covalently linking the molecule of interest to the protein, while releasing 4-nitrophenol (B140041) as a byproduct. broadpharm.com This reaction proceeds efficiently under mild pH conditions, which is crucial for maintaining the structural integrity and biological activity of the protein.
This amine-reactive chemistry is widely employed for various modifications:
PEGylation : Polyethylene (B3416737) glycol (PEG) chains are often attached to therapeutic proteins to improve their solubility, stability, and pharmacokinetic profiles. PEG derivatives activated with a 4-nitrophenyl carbonate group, such as m-PEG6-4-nitrophenyl carbonate, readily react with protein amines to form these conjugates. broadpharm.combroadpharm.com
Peptide Synthesis : Bis(4-nitrophenyl) carbonate is used as a coupling reagent in peptide synthesis, activating N-protected amino acids for the formation of peptide bonds.
Surface Immobilization : Biomolecules can be tethered to solid supports that have been functionalized with amine groups, using 4-nitrophenyl carbonate chemistry for applications in diagnostics and biocatalysis.
Design of Cleavable Linkers for Bioconjugates
In many applications, particularly in drug delivery, it is desirable for the conjugated molecule to be released from the biomolecule at a specific target site. This is achieved through the use of cleavable linkers. While the carbamate bond formed from the 4-nitrophenyl carbonate reaction is generally stable, the carbonate chemistry is instrumental in installing linkers that contain a specifically designed cleavable bond. proteogenix.sciencenih.gov
These linkers are engineered to be stable in the bloodstream but are cleaved in response to the unique conditions of the target microenvironment, such as:
Acid-Cleavable Linkers : Linkers containing groups like hydrazones or carbonates can be designed to hydrolyze in the acidic environment of cellular lysosomes (pH 4.5-5.0). axispharm.comnih.gov The ADC drug Sacituzumab govitecan, for example, utilizes an acid-cleavable carbonate linker. nih.gov
Enzyme-Cleavable Linkers : These linkers incorporate peptide sequences that are substrates for enzymes, like cathepsins, which are overexpressed in tumor cells. proteogenix.scienceaxispharm.com
Redox-Cleavable Linkers : Linkers containing disulfide bonds are stable in the bloodstream but are readily cleaved by the high intracellular concentrations of reducing agents like glutathione. proteogenix.science
The 4-nitrophenyl carbonate group serves as an efficient chemical handle to attach these pre-designed cleavable linker systems to either the drug payload or the targeting biomolecule. creative-biolabs.com
Facilitating Targeted Drug Delivery System Development
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target toxicity. nih.govnih.gov 4-Nitrophenyl carbonate chemistry is a cornerstone in the construction of several targeted delivery platforms, most notably Antibody-Drug Conjugates (ADCs). nih.govcreative-biolabs.com
In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The 4-nitrophenyl carbonate group can be used to activate either the drug or the linker, enabling its conjugation to the antibody. nih.gov For instance, researchers have described the synthesis of a targeted SN38 prodrug where an activated 4-nitrophenyl carbonate was a key intermediate in attaching the drug to a targeting peptide via a linker. nih.gov
Beyond ADCs, this chemistry is used to create other drug delivery systems:
Prodrugs : Inactive drug derivatives (prodrugs) can be synthesized to improve a drug's properties. nih.govkuet.ac.bde-bookshelf.de For example, PEG can be conjugated to a drug like 10-hydroxycamptothecin (B1684218) using a 4-nitrophenyl carbonate intermediate to enhance its water solubility.
Drug-Eluting Hydrogels : Multi-arm PEG molecules terminated with 4-nitrophenyl carbonate groups can be cross-linked to form hydrogels, which can encapsulate drugs and release them in a controlled manner.
Integration into Diagnostic Probes and Assays
The ability to covalently attach reporter molecules to biomolecules is fundamental to the development of modern diagnostic assays. [4-nitrophenyl carbonate chemistry provides a reliable method for synthesizing these diagnostic probes. By activating a fluorescent dye, a biotin (B1667282) molecule, or an enzyme with a 4-nitrophenyl carbonate group, these reporters can be efficiently conjugated to antibodies, proteins, or nucleic acids.
These labeled biomolecules are then used in a variety of diagnostic formats:
Immunoassays : Techniques like ELISA and Western blotting rely on antibodies conjugated to enzymes (e.g., HRP) or fluorescent dyes to detect and quantify specific antigens.
Fluorescence Microscopy : Labeled antibodies or other probes are used to visualize the location and distribution of specific targets within cells and tissues.
Biosensors : Biomolecules immobilized on a sensor surface via this conjugation chemistry can be used for real-time detection of analytes.
A useful feature of reactions involving 4-nitrophenyl carbonates is the release of the 4-nitrophenolate (B89219) ion upon successful conjugation. This ion has a distinct yellow color and can be quantified spectrophotometrically, providing a simple and direct way to monitor the progress of the conjugation reaction. emerginginvestigators.org
PROTAC Linker Applications
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to eliminate specific disease-causing proteins from the cell. precisepeg.com A PROTAC is a heterobifunctional molecule comprising a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. anjiechem.comglpbio.com This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the efficacy of the resulting molecule. precisepeg.com Polyethylene glycol (PEG) chains are frequently used as linkers due to their ability to improve solubility and provide conformational flexibility.
Compounds such as m-PEG2-4-nitrophenyl carbonate (another name for 2-(2-Methoxyethoxy)ethyl (4-nitrophenyl) carbonate) are explicitly identified as PEG-based PROTAC linkers. anjiechem.comglpbio.com The 4-nitrophenyl carbonate group provides a reactive handle for covalently attaching the PEG chain to an amine group on either the target-binding ligand or the E3 ligase ligand during the synthesis of the complete PROTAC molecule. This highlights another advanced application of 4-nitrophenyl carbonate chemistry in the development of novel therapeutics.
Data Tables
Table 1: Applications of 4-Nitrophenyl Carbonate Chemistry in Bioconjugation
| Application Area | Description | Example Compound(s) | Key Feature |
|---|---|---|---|
| Biomolecule Modification | Covalent attachment of molecules (e.g., PEG) to proteins. | m-PEG-Nitrophenyl Carbonate | Forms stable carbamate (urethane) bonds with primary amines. broadpharm.com |
| Drug Delivery | Construction of Antibody-Drug Conjugates (ADCs) and prodrugs. | 4-Nitrophenyl chloroformate (for activation) | Enables linking of potent drugs to targeting moieties. nih.gov |
| Cleavable Linkers | Installation of linkers that release a payload under specific conditions. | N/A (Used to attach pre-formed linkers) | Facilitates controlled drug release in target environments. proteogenix.science |
| Diagnostic Probes | Synthesis of labeled biomolecules for use in assays. | N/A (Used to attach dyes, biotin) | Covalent attachment of reporter molecules. |
| PROTACs | Synthesis of linkers for proteolysis-targeting chimeras. | m-PEG2-4-nitrophenyl carbonate | Connects target-binding and E3 ligase-binding ligands. anjiechem.comglpbio.com |
Table 2: Reactivity and Cleavage Summary
| Feature | Description | Conditions |
|---|---|---|
| Conjugation Reaction | Nucleophilic attack by primary amines on the carbonate carbonyl. | Mildly alkaline pH (e.g., 7.2 - 8.5) |
| Leaving Group | 4-Nitrophenol / 4-Nitrophenolate | Released during conjugation |
| Bond Formed | Carbamate (Urethane) | Generally stable |
| Linker Cleavage (General) | Hydrolysis of a specifically designed bond within the linker. | Dependent on linker type (e.g., low pH, specific enzymes, reducing agents). proteogenix.scienceaxispharm.com |
| Carbonate Cleavage | Hydrolysis of the 4-nitrophenyl carbonate group itself. | Stable in acidic/neutral aqueous solution; cleaves in basic conditions (pH > 12). emerginginvestigators.org |
Sustainable Chemistry and Environmental Considerations in Carbonate Research
Integration of Green Chemistry Principles in Synthetic Methodologies
The synthesis of carbonates, including 2-Methoxyethyl 4-nitrophenyl carbonate, has traditionally relied on methods that may not align with the principles of green chemistry. A key focus of sustainable chemistry is the development of synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste. nih.gov
The twelve principles of green chemistry provide a framework for achieving these goals. In the context of carbonate synthesis, these principles can be applied in several ways:
Prevention of Waste: Designing synthetic pathways that produce little to no waste is a primary objective. This can be achieved through reactions with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Chemical Syntheses: This involves selecting reagents and solvents that are less toxic to human health and the environment. For instance, the traditional synthesis of 4-nitrophenyl carbonates often employs 4-nitrophenyl chloroformate, a hazardous reagent. emerginginvestigators.org Exploring alternative, less hazardous carbonylating agents is a key area of research.
Designing Safer Chemicals: The inherent toxicity of the final product should be minimized without compromising its desired function.
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. Organic carbonates themselves are being explored as green solvents in various chemical reactions. rsc.orgacs.org
Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever feasible to reduce energy consumption.
Use of Renewable Feedstocks: Utilizing renewable starting materials instead of depleting fossil fuels is a cornerstone of sustainable chemistry. Carbon dioxide (CO2), a greenhouse gas, is being investigated as a renewable C1 feedstock for carbonate synthesis. scilit.com
Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and can generate waste.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller amounts and can be recycled.
Design for Degradation: Chemical products should be designed to break down into innocuous degradation products at the end of their function.
Real-time Analysis for Pollution Prevention: Developing analytical methodologies for real-time monitoring can help prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.
The application of these principles to the synthesis of this compound would involve a critical evaluation of its current production methods and the exploration of alternative, greener routes. This could include the use of a non-toxic solvent, a renewable carbonyl source, and a catalytic system to improve efficiency and reduce waste.
Table 1: Application of Green Chemistry Principles to Carbonate Synthesis
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| Prevention of Waste | Designing a synthesis with high atom economy to minimize byproduct formation. |
| Atom Economy | Utilizing a carbonylating agent that incorporates the carbonyl group with minimal loss of atoms. |
| Less Hazardous Synthesis | Replacing hazardous reagents like 4-nitrophenyl chloroformate with benign alternatives. |
| Safer Solvents | Employing green solvents such as dimethyl carbonate or solvent-free conditions. |
| Energy Efficiency | Developing a catalytic process that proceeds at lower temperatures and pressures. |
| Renewable Feedstocks | Using CO2 as a carbonyl source for the synthesis. |
Development of Environmentally Benign Carbonylating Agents
A significant challenge in the sustainable synthesis of carbonates is the reliance on hazardous carbonylating agents. Phosgene (B1210022) and its derivatives, such as chloroformates, have been widely used but are highly toxic. Consequently, there is a strong impetus to develop safer and more environmentally friendly alternatives. scilit.com
One of the most promising green carbonylating agents is carbon dioxide (CO2). scilit.com As an abundant, inexpensive, and non-toxic C1 source, its utilization in chemical synthesis is highly attractive from a sustainability perspective. The reaction of CO2 with epoxides is a well-established method for producing cyclic carbonates. researchgate.net While the direct carbonylation of alcohols with CO2 to form acyclic carbonates like this compound is more challenging, research is ongoing to develop effective catalytic systems for this transformation.
Other examples of more environmentally benign carbonylating agents include:
Dimethyl Carbonate (DMC): DMC is considered a green reagent due to its low toxicity and biodegradability. It can be used as a carbonylating agent in the synthesis of other carbonates through transesterification reactions.
Urea (B33335): As a non-toxic solid, urea can be a safer alternative to gaseous phosgene for the synthesis of carbonates.
Formic Acid: Formic acid can serve as an in-situ source of carbon monoxide for carbonylation reactions, avoiding the handling of toxic CO gas. researchgate.net
The development of these greener alternatives is crucial for shifting the production of carbonates, including this compound, towards more sustainable pathways.
Table 2: Comparison of Carbonylating Agents
| Carbonylating Agent | Advantages | Disadvantages |
|---|---|---|
| Phosgene/Chloroformates | Highly reactive | Extremely toxic, corrosive |
| Carbon Dioxide (CO2) | Abundant, non-toxic, renewable | Low reactivity, often requires high pressure |
| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable | Requires transesterification, often needs a catalyst |
| Urea | Non-toxic, solid | Can produce ammonia (B1221849) as a byproduct |
| Formic Acid (as CO source) | Avoids direct handling of CO | Requires a dehydration agent |
Waste Minimization and Process Intensification
Waste Minimization in the context of this compound synthesis can be achieved through several approaches:
Catalyst Recycling: Utilizing heterogeneous catalysts that can be easily separated from the reaction mixture and reused.
Solvent Recycling: Implementing processes for the recovery and reuse of solvents.
Byproduct Valorization: Finding applications for any byproducts generated during the synthesis to avoid them becoming waste streams. For example, in syntheses that produce 4-nitrophenol (B140041) as a byproduct, this can be a valuable chemical intermediate in other processes. emerginginvestigators.orgemerginginvestigators.org
Process Intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.orgchemcopilot.com For the production of fine chemicals like this compound, several process intensification techniques could be beneficial:
Microreactors: These small-scale reactors offer enhanced heat and mass transfer, leading to better control over reaction conditions, higher yields, and improved safety. numberanalytics.com
Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow systems can lead to more consistent product quality, reduced waste, and safer operation. frontiersin.org
Reactive Distillation: This technique combines chemical reaction and separation in a single unit, which can improve conversion and reduce energy consumption, particularly for equilibrium-limited reactions. numberanalytics.com
By integrating these strategies, the production of this compound can be made more economically viable and environmentally sustainable.
Comparative Studies and Future Directions in 2 Methoxyethyl 4 Nitrophenyl Carbonate Research
Comparison with Other Activated Esters
2-Methoxyethyl 4-nitrophenyl carbonate belongs to the broader class of activated esters, which are characterized by the presence of a good leaving group that facilitates nucleophilic acyl substitution. A prominent member of this class is the 4-nitrophenyl (PNP) ester group. Comparative studies often benchmark the performance of this compound and its derivatives against other well-established activated esters, such as N-hydroxysuccinimide (NHS) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters.
One key area of comparison is in the realm of bioconjugation and radiolabeling. For instance, research has demonstrated the superiority of PNP esters over TFP esters for the one-step radiolabeling of biomolecules. nih.govrsc.orgresearchgate.net PNP esters have been shown to exhibit greater stability and lead to higher yields in these applications. nih.gov This superiority is attributed to favorable acylation kinetics, which makes them more effective for modifying sensitive biomolecules under mild conditions. nih.govrsc.orgresearchgate.net
The stability of the activated ester is a critical parameter. While TFP esters can be sensitive to hydrolysis, PNP esters often exhibit greater stability, which is a significant advantage in multi-step synthetic procedures. nih.gov The table below provides a comparative overview of key characteristics of different activated esters.
| Activated Ester | Key Features | Common Applications |
| This compound | Contains a methoxyethyl group that can influence solubility and reactivity. | Protecting group chemistry, synthesis of carbamates. |
| 4-Nitrophenyl (PNP) esters | Good leaving group (p-nitrophenol), stable, allows for spectroscopic monitoring of reactions. emerginginvestigators.orgemerginginvestigators.org | Peptide synthesis, bioconjugation, radiolabeling. nih.govrsc.orgresearchgate.net |
| N-Hydroxysuccinimide (NHS) esters | Highly reactive, widely used for amine modification. | Protein labeling, immunoassays, drug delivery. |
| 2,3,5,6-Tetrafluorophenyl (TFP) esters | Highly activated, good reactivity. | Peptide synthesis, preparation of bioconjugates. nih.govrsc.orgresearchgate.net |
Investigation of Structure-Reactivity Relationships
The reactivity of this compound is intrinsically linked to its molecular structure. The presence of the electron-withdrawing 4-nitrophenyl group is a dominant factor, as it polarizes the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a common feature of 4-nitrophenyl carbonates and carbamates, which are recognized as effective base-labile protecting groups. emerginginvestigators.orgemerginginvestigators.org
Studies comparing 4-nitrophenyl carbonates and their corresponding carbamate (B1207046) analogs have provided valuable insights into structure-reactivity relationships. It has been observed that 4-nitrophenyl carbonates hydrolyze more rapidly than their carbamate counterparts under basic conditions. emerginginvestigators.org This difference in reactivity is attributed to the greater electron-withdrawing ability of the oxygen atom adjacent to the carbonyl group in the carbonate compared to the nitrogen atom in the carbamate. emerginginvestigators.org This leads to a more electrophilic carbonyl carbon in the carbonate, thus facilitating nucleophilic attack. emerginginvestigators.org
Development of Novel Derivatives with Enhanced Selectivity
To broaden the applicability of this compound, researchers are focused on developing novel derivatives with enhanced selectivity and tailored properties. A significant area of development is the synthesis of polyethylene (B3416737) glycol (PEG) derivatives, such as Methoxy PEG Nitrophenyl Carbonate. jenkemusa.com These PEGylated compounds are amine-reactive and form stable urethane (B1682113) linkages with biomolecules. jenkemusa.com The PEG chain imparts improved solubility and pharmacokinetic properties, making these derivatives valuable for applications in drug delivery and bioconjugation. jenkemusa.com
Another example of a novel derivative is 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate. scbt.com The introduction of the methylsulfonyl group can significantly alter the electronic properties and reactivity of the molecule, potentially leading to new applications as a protecting group or in the synthesis of specialized polymers.
The development of these derivatives is guided by the desire to create reagents with specific functionalities. For instance, the release of 4-nitrophenol (B140041) upon reaction can be used to spectroscopically monitor the progress of a reaction. emerginginvestigators.orgemerginginvestigators.orgjenkemusa.com This feature is particularly useful in applications requiring precise control over reaction conditions. The table below highlights some of the developed derivatives and their key features.
| Derivative | Key Structural Modification | Enhanced Properties/Functionality |
| Methoxy PEG Nitrophenyl Carbonate | Attachment of a polyethylene glycol (PEG) chain. jenkemusa.com | Improved water solubility, biocompatibility, and pharmacokinetic profiles. jenkemusa.com |
| 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate | Incorporation of a methylsulfonyl group. scbt.com | Altered electronic properties and reactivity, potential for new protecting group strategies. scbt.com |
Emerging Applications and Interdisciplinary Research
The unique properties of this compound and its analogs have opened up new avenues for their application in interdisciplinary research. A prominent emerging application is in the field of molecular imaging, specifically positron emission tomography (PET). nih.gov 4-Nitrophenyl activated esters have been shown to be superior synthons for the indirect radiofluorination of biomolecules, a critical step in the preparation of PET imaging agents. nih.govrsc.orgresearchgate.net Their stability and favorable reaction kinetics allow for the efficient labeling of peptides and other small molecules with fluorine-18. nih.gov
The use of these compounds as base-labile protecting groups in organic synthesis is another area of active research. emerginginvestigators.orgemerginginvestigators.org Their stability in acidic and neutral conditions, coupled with their clean cleavage under mild basic conditions, makes them valuable tools for the synthesis of complex molecules with multiple functional groups. emerginginvestigators.orgemerginginvestigators.org The ability to monitor the deprotection process by observing the release of the yellow-colored 4-nitrophenolate (B89219) ion is an added advantage. emerginginvestigators.orgemerginginvestigators.org
Furthermore, the development of PEGylated derivatives is driving interdisciplinary research in drug delivery and biomaterials. jenkemusa.com These derivatives can be used to modify proteins, peptides, and nanoparticles to improve their therapeutic efficacy and reduce immunogenicity. The versatility of this compound and its derivatives ensures their continued exploration in a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-methoxyethyl 4-nitrophenyl carbonate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-nitrophenyl chloroformate and 2-methoxyethanol. Pyridine is preferred over triethylamine (Et3N) as a base to minimize elimination byproducts (e.g., vinyl sulfone formation), achieving ~65% yield after recrystallization from chloroform . For polymeric derivatives (e.g., MPEG conjugates), THF is dried with 4Å molecular sieves, and reactions proceed at room temperature for 48 hours with stoichiometric triethylamine .
- Critical Factors :
- Base selection (pyridine > Et3N for reduced side reactions).
- Solvent purity (anhydrous THF prevents hydrolysis).
- Temperature control (room temperature avoids thermal decomposition).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR/Raman : Identify carbonyl (C=O, ~1750 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretching vibrations. Asymmetric/symmetric modes distinguish carbonate geometry .
- NMR : ¹H NMR shows methoxy protons as a singlet (~δ 3.3 ppm) and aromatic protons from the 4-nitrophenyl group (δ 7.5–8.3 ppm). ¹³C NMR confirms the carbonate carbonyl at ~155 ppm .
- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ peak at m/z 282) .
Q. What are the primary research applications of this compound in organic synthesis?
- Key Applications :
- Protecting Groups : Used to introduce carbamate groups in peptide nucleic acids (PNAs) and polyphosphazenes. The 4-nitrophenyl group facilitates mild cleavage via reductive agents (e.g., dithiothreitol) or acidic conditions .
- Polymer Functionalization : Conjugates with polyethylene glycol (PEG) or dendrimers for drug delivery systems. Example: MPEG-5000 modification via chloroformate coupling .
Advanced Research Questions
Q. How can researchers mitigate contradictions in reaction outcomes, such as unexpected elimination products?
- Analysis : Et3N in chloroformate reactions often generates elimination byproducts (e.g., 2-(4-nitrophenyl)-vinyl-sulfone) due to its strong basicity. Pyridine, a weaker base, suppresses elimination by stabilizing intermediates, improving carbonate yield to 65% .
- Optimization Strategies :
- Screen bases (e.g., DMAP, pyridine derivatives).
- Monitor reaction progress via TLC or in situ IR to halt reactions before side-product formation.
Q. What computational approaches support the design of this compound derivatives with tailored reactivity?
- Methodology :
- DFT Calculations : Predict vibrational frequencies (e.g., B3LYP/6-31G(d)) to correlate experimental FT-IR/Raman data with electronic structure .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., THF) to optimize reaction kinetics .
- Case Study : Computational studies on diazenyl carbonates revealed steric effects of the methoxyethyl group on nucleophilic attack rates, guiding substituent selection for targeted reactivity .
Q. How does the compound perform in electrochemical applications, such as battery electrolytes?
- Experimental Design : While direct evidence is limited, bis(2-methoxyethyl) phosphate—a structurally related compound—acts as an electrolyte additive (1–5 wt%) in Li-ion batteries. It forms a protective SEI layer on LiFePO₄ cathodes, enhancing cycle stability (>50 cycles) .
- Hypothesis Testing : Replace phosphate with the carbonate group to evaluate oxidative stability via cyclic voltammetry (0–5 V vs. Li/Li⁺) and impedance spectroscopy.
Q. What strategies ensure selective cleavage of the 4-nitrophenyl carbonate group in complex substrates?
- Methodology :
- Reductive Cleavage : Use SnCl₂ in THF/H₂O to reduce the nitro group, triggering carbamate breakdown .
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze carbonate esters under mild conditions (pH 7, 25°C) .
- Validation : Monitor cleavage via HPLC-MS and compare kinetics with control substrates (e.g., benzyl carbonates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
